molecular formula C10H14N2O6 B12387652 3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione

3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B12387652
M. Wt: 258.23 g/mol
InChI Key: DXEJZRDJXRVUPN-BJLRKGDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound that belongs to the class of nucleosides Nucleosides are molecules that consist of a nitrogenous base attached to a sugar molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

    Formation of the Pyrimidine Base: The pyrimidine base is synthesized through a series of reactions involving the condensation of urea with β-ketoesters.

    Glycosylation: The pyrimidine base is then glycosylated with a ribofuranose sugar under acidic conditions to form the nucleoside.

    Methylation: The final step involves the methylation of the nucleoside at the 3-position using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ribofuranose moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acidic Conditions: Hydrochloric acid, sulfuric acid for glycosylation.

Major Products

    Oxidation Products: Oxo derivatives of the pyrimidine base.

    Reduction Products: Reduced forms of the nucleoside.

    Substitution Products: Substituted nucleosides with various functional groups.

Scientific Research Applications

3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.

    Industry: Used in the production of pharmaceuticals and as a research tool in biochemical studies.

Mechanism of Action

The mechanism of action of 3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The compound can act as a substrate or inhibitor for various enzymes, affecting DNA and RNA synthesis and function.

Comparison with Similar Compounds

Similar Compounds

    5-Methyluridine: A nucleoside with a similar structure but lacking the 3-methyl group.

    3-Methylcytidine: Another nucleoside with a methyl group at the 3-position but with a different base.

    Ribothymidine: A thymidine derivative with a ribofuranose sugar.

Uniqueness

3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione is unique due to its specific methylation pattern and the presence of both a ribofuranose sugar and a pyrimidine base. This unique structure may confer distinct biochemical properties and potential therapeutic applications.

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17)/t5-,6?,7+,8+/m1/s1

InChI Key

DXEJZRDJXRVUPN-BJLRKGDGSA-N

Isomeric SMILES

CN1C(=O)C(=CNC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

CN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.